(2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine
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Overview
Description
(2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine is a chiral morpholine derivative characterized by the presence of a 3-chlorophenyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine typically involves the reaction of 3-chlorobenzaldehyde with a suitable amine and a ketone under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the morpholine ring. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products
Scientific Research Applications
(2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine include other chiral morpholine derivatives with different substituents on the phenyl ring or the morpholine ring. Examples include:
- (2S,3S)-2-(4-Chlorophenyl)-3,5,5-trimethylmorpholine
- (2S,3S)-2-(3-Bromophenyl)-3,5,5-trimethylmorpholine
- (2S,3S)-2-(3-Methylphenyl)-3,5,5-trimethylmorpholine
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9-12(16-8-13(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,12,15H,8H2,1-3H3/t9-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPHSXVQSDRPPX-JOYOIKCWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OCC(N1)(C)C)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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